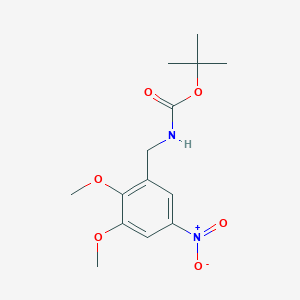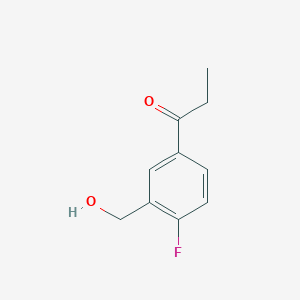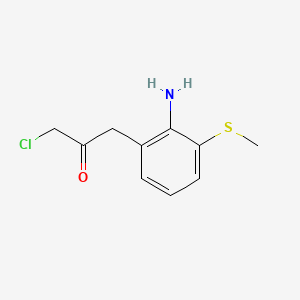
2-Deuterio-9,9-dimethylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-9H-fluorene-2-D is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position, which significantly alters its chemical behavior and physical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9H-fluorene-2-D typically involves the methylation of fluorene. One common method uses dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is carried out in an organic solvent system at a controlled temperature, which ensures a stable reaction process and improved economic efficiency . This method is environmentally friendly as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .
Industrial Production Methods
In industrial settings, the production of 9,9-Dimethyl-9H-fluorene-2-D follows similar synthetic routes but on a larger scale. The use of dimethyl carbonate remains prevalent due to its cost-effectiveness and reduced environmental impact. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications .
化学反应分析
Types of Reactions
9,9-Dimethyl-9H-fluorene-2-D undergoes several types of chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, often used to modify the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes .
科学研究应用
9,9-Dimethyl-9H-fluorene-2-D has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding molecular interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Its stability and reactivity make it valuable in the production of high-performance materials, including polymers and resins
作用机制
The mechanism by which 9,9-Dimethyl-9H-fluorene-2-D exerts its effects is primarily through its interaction with molecular targets and pathways. Its structure allows for significant π-electron conjugation, which enhances its electronic properties and makes it an effective component in electronic devices. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
相似化合物的比较
Similar Compounds
9,9-Dimethylfluorene: A closely related compound with similar structural features but different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Another derivative used in the synthesis of semiconducting polymers for organic photovoltaic devices.
9H-Fluorene-9,9-dimethanol: Used in the synthesis of various organic compounds, including ligands and polymers.
Uniqueness
What sets 9,9-Dimethyl-9H-fluorene-2-D apart from these similar compounds is its specific structural configuration, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .
属性
分子式 |
C15H14 |
|---|---|
分子量 |
195.28 g/mol |
IUPAC 名称 |
2-deuterio-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3/i5D |
InChI 键 |
ZHQNDEHZACHHTA-UICOGKGYSA-N |
手性 SMILES |
[2H]C1=CC=C2C3=CC=CC=C3C(C2=C1)(C)C |
规范 SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)








